![molecular formula C19H16BrNO2S B5125783 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)
1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a tetrahydroquinoline derivative that has been synthesized through various methods, including the Povarov reaction, and has been shown to have promising effects on various biological processes. In
Mecanismo De Acción
The mechanism of action of 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to work through inhibition of specific enzymes and receptors involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of certain receptors involved in cancer cell proliferation.
Biochemical and Physiological Effects
1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has been shown to have various biochemical and physiological effects, including anti-inflammatory effects, anti-cancer properties, and potential effects on neurological disorders. It has also been shown to have antioxidant properties and may have potential as a treatment for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline in lab experiments is its potential therapeutic applications in various biological processes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects on these processes.
Direcciones Futuras
For research on 1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline include further investigation into its mechanism of action, as well as its potential therapeutic applications in various biological processes. Additionally, research could focus on developing more efficient synthesis methods for the compound and exploring its potential as a treatment for oxidative stress-related diseases.
Métodos De Síntesis
1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline can be synthesized through the Povarov reaction, which involves the reaction of an aryl aldehyde, an amine, and an alkene in the presence of an acid catalyst. This method has been shown to be effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various biological processes. It has been shown to have anti-inflammatory effects, as well as potential anti-cancer properties. Additionally, it has been studied for its effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2S/c20-17-11-12-19(16-9-3-2-8-15(16)17)24(22,23)21-13-5-7-14-6-1-4-10-18(14)21/h1-4,6,8-12H,5,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYHLUZNQAXAHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

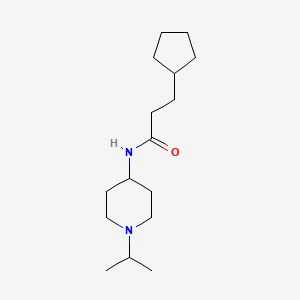
![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)
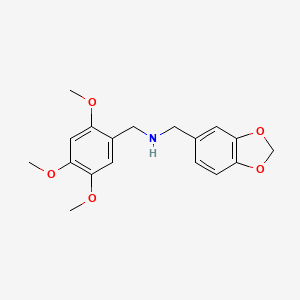
![N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5125731.png)

![2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125744.png)
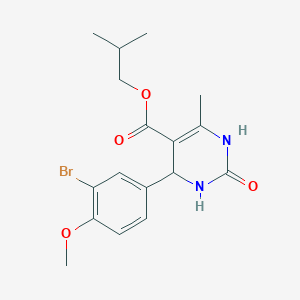
![N-[2-({[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B5125752.png)
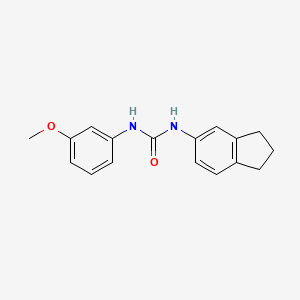

![2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)
![3-ethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5125799.png)
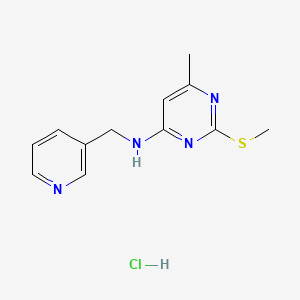
![N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125805.png)